N,N'-Bis-(4-amino-2-chloro-phenyl)-terephthalamide
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Overview
Description
N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide is a chemical compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.282 g/mol . This compound is known for its unique structure, which includes two amino groups and two chloro groups attached to a phenyl ring, connected through a terephthalamide linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide typically involves the reaction of 4-amino-2-chloroaniline with terephthaloyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The chloro groups can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide can be compared with other similar compounds, such as:
N,N’-Bis-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: This compound has similar structural features but includes trifluoromethyl groups instead of chloro groups, leading to different chemical and physical properties.
N,N’-Bis-(4-amino-2-chloro-phenyl)-isophthalamide: This compound has a similar structure but with an isophthalamide linkage instead of a terephthalamide linkage, resulting in different reactivity and applications.
The uniqueness of N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H16Cl2N4O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-N,4-N-bis(4-amino-2-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-15-9-13(23)5-7-17(15)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(24)10-16(18)22/h1-10H,23-24H2,(H,25,27)(H,26,28) |
InChI Key |
RBFIKZHWFSXFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)C(=O)NC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
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